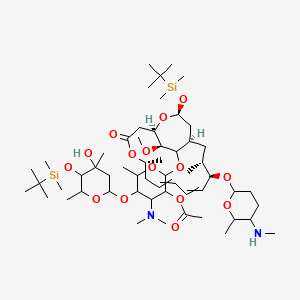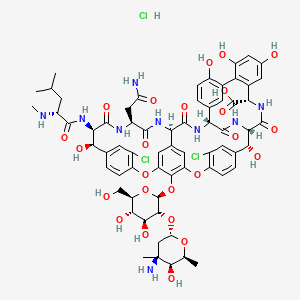
Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) is an impurity found in pantoprazole, an inhibitor of the proton pump that is used in the treatment of acid-related diseases. Pantoprazole sulfide N-oxide is a minor impurity of pantoprazole and its presence in the drug has been reported to be as high as 0.5%. It is an important impurity to consider when using pantoprazole as a drug, as it can affect the efficacy and safety of the drug.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Pantoprazole Sulfide N-Oxide: is an impurity of Pantoprazole, a proton pump inhibitor. It plays a critical role in the synthesis of Pantoprazole Sodium Sesquihydrate, where controlling the oxidation of sulfide to sulfoxide without over-oxidation to sulfone is crucial .
Environmental Impact
The synthesis process of Pantoprazole-related compounds, including Pantoprazole Sulfide N-Oxide, has been optimized to be environmentally benign. This involves minimizing the use of organic solvents and carrying out reactions in water, which is a step towards greener chemistry practices .
Analytical Reference Standards
Pantoprazole Sulfide N-Oxide serves as a reference standard in analytical chemistry to ensure the quality and purity of Pantoprazole formulations. It helps in identifying and quantifying this specific impurity during quality control processes .
Kinetic Studies
Researchers utilize Pantoprazole Sulfide N-Oxide in kinetic studies to understand its behavior during the synthesis of Pantoprazole. These studies help in optimizing reaction conditions and scaling up the production process .
Side Effect Profiling
Understanding the impurities of a drug, such as Pantoprazole Sulfide N-Oxide, is essential for profiling potential side effects. Controlled use of Pantoprazole is important due to side effects like headache and abdominal pain, and impurities play a role in this aspect .
Drug Development
Pantoprazole Sulfide N-Oxide can be used in drug development as a marker to track the presence of impurities throughout the formulation process. This ensures that the final product meets the required safety standards .
Material Safety
In the context of material safety, Pantoprazole Sulfide N-Oxide is studied to understand its stability, storage conditions, and safe handling procedures. This information is crucial for maintaining a safe environment in pharmaceutical manufacturing .
Regulatory Compliance
Pantoprazole Sulfide N-Oxide is also significant in regulatory compliance. Pharmaceutical companies must adhere to strict regulations regarding impurity levels, and having a detailed understanding of such compounds is necessary for compliance with international standards .
Mecanismo De Acción
Propiedades
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-21(22)12(14(13)24-2)8-26-16-19-10-4-3-9(25-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQOQLHXGSYRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | |
CAS RN |
953787-51-4 |
Source


|
| Record name | 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953787-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)





![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)
![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

